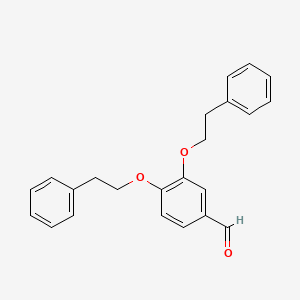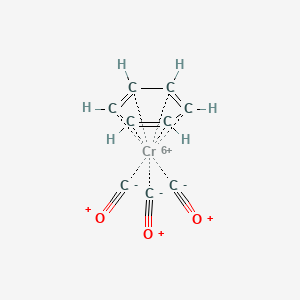
1-(Difluoromethyl)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3,5-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3,5-dimethylbenzene typically involves the introduction of the difluoromethyl group to a pre-existing benzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts or radical initiators .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in continuous flow reactors has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated benzene derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethylated cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include difluoromethylated benzene derivatives, cyclohexane derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3,5-dimethylbenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3,5-dimethylbenzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as alcohols, thiols, and amines . This allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Similar in structure but with three fluorine atoms instead of two.
Difluoromethylbenzene: Lacks the additional methyl groups present in 1-(Difluoromethyl)-3,5-dimethylbenzene.
Fluoromethylbenzene: Contains only one fluorine atom.
Uniqueness: this compound is unique due to the presence of both difluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, hydrogen bonding ability, and metabolic stability compared to its analogs .
Propriétés
Formule moléculaire |
C9H10F2 |
|---|---|
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,9H,1-2H3 |
Clé InChI |
QUZHMAAWQDBXPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)


![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)






![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)

